molecular formula C16H14N4O2 B4706068 N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide

Cat. No. B4706068
M. Wt: 294.31 g/mol
InChI Key: RRENZDVKJXKZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide, also known as SIRT6 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide involves the inhibition of this compound activity, which leads to the accumulation of acetylated histones and altered gene expression. This, in turn, affects various cellular processes, such as DNA repair and glucose metabolism, which are crucial for the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of tumor growth, the improvement of insulin sensitivity, and the prevention of neurodegeneration. It has also been shown to regulate the expression of various genes involved in cellular processes, such as DNA repair and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide is its specificity for this compound inhibition, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations is its potential toxicity, which requires further investigation before it can be used in clinical trials.

Future Directions

There are several future directions for research on N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide, including the investigation of its potential in combination with other drugs, the development of more potent and selective inhibitors, and the exploration of its therapeutic potential in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential in treating various diseases. Its specificity for this compound inhibition makes it a promising candidate for the development of new therapies, and further research is needed to explore its full therapeutic potential.

Scientific Research Applications

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide has been extensively studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of this compound, a protein that plays a crucial role in regulating various cellular processes, such as DNA repair and glucose metabolism.

properties

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(12-4-3-7-17-10-12)18-8-9-20-11-19-14-6-2-1-5-13(14)16(20)22/h1-7,10-11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENZDVKJXKZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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